Oroxylin A-7-o-beta-D-glucuronide
Description
Nomenclature and Taxonomic Classification
Registry-specific identifiers serve crucial roles in chemical information management and regulatory compliance. The Unique Ingredient Identifier (UNII) code O84RM2NAEQ provides an unambiguous reference for regulatory and pharmaceutical applications, while the EPA DSSTox identifier DTXSID201310901 enables tracking within environmental and toxicological databases. These standardized identifiers ensure consistent compound identification across different regulatory and research contexts, preventing confusion that might arise from the use of multiple synonyms.
Table 2: Structural and Physical Properties
The relationship between oroxylin A-7-o-beta-D-glucuronide and related compounds within the flavonoid family provides important context for understanding its chemical properties and biological significance. The parent compound, oroxylin A (5,7-dihydroxy-6-methoxyflavone), undergoes glucuronidation at the 7-hydroxyl position to form this conjugate, representing a common metabolic transformation that affects the compound's solubility, bioavailability, and biological activity. This glucuronide conjugation represents a significant modification that alters the compound's pharmacokinetic properties while maintaining core structural features that determine its biological interactions.
Properties
IUPAC Name |
3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-19-13(32-22-18(27)16(25)17(26)20(33-22)21(28)29)8-12-14(15(19)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,16-18,20,22,24-27H,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIPXNZUEQYPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Immunomodulatory Activity
- NFAT Pathway Modulation : At 40 μM, OA-7G promotes NFAT activity in Jurkat cells by ~2-fold, whereas baicalein achieves similar effects at 10 μM. However, OA-7G exhibits a biphasic response, inhibiting NFAT at higher concentrations (20–40 μM) .
- TCR Signaling : OA-7G induces phosphorylation of Zap70 (Y394), Fyn (Y416), and Pyk2 (Y402) in T-cells, albeit less potently than baicalein .
Antioxidant and Anti-Cancer Activity
Table 2: Bioactivity Comparison (In Vitro)
| Compound | NFAT Activation (EC₅₀) | Antioxidant IC₅₀ | Key Targets |
|---|---|---|---|
| Oroxylin A-7G | 40 μM | Not reported | Zap70, Fyn, Pyk2, SHP1/2 |
| Baicalein | 10 μM | 15 μM | Lck, NF-κB, CYP450 enzymes |
| Wogonoside | >40 μM | 25 μM | STAT3, Caspase-3 |
| Chrysin-7-O-glucuronide | Not tested | 30 μM | ERK, Akt |
Pharmacokinetic Properties
- Metabolism : OA-7G is a major metabolite of oroxylin A, formed via hepatic glucuronidation. In rats, its plasma half-life (t₁/₂) is ~2.5 hours after oral administration, with lower bioavailability than its aglycone .
- Tissue Distribution: OA-7G shows preferential accumulation in the liver and kidneys, contrasting with wogonoside’s higher affinity for the intestines .
Table 3: Pharmacokinetic Parameters in Rats
| Compound | t₁/₂ (h) | Cₘₐₓ (μg/mL) | AUC₀–∞ (μg·h/mL) | Bioavailability (%) |
|---|---|---|---|---|
| Oroxylin A-7G | 2.5 | 1.8 | 12.3 | 22.4 |
| Oroxylin A (aglycone) | 1.2 | 3.5 | 8.9 | 45.6 |
| Baicalin | 5.1 | 4.2 | 25.7 | 18.9 |
Chemical and Solubility Properties
- Solubility: OA-7G is soluble in methanol, ethanol, and DMSO but poorly soluble in water, similar to other flavonoid glucuronides .
- Stability : It degrades under prolonged UV exposure, necessitating storage at -20°C in dark conditions .
Preparation Methods
Plant Material Preparation and Solvent Extraction
The bark of Oroxylum indicum serves as the primary natural source of Oroxylin A-7-O-β-D-glucuronide. A patented extraction process involves cutting, drying, and pulverizing the bark into a fine powder, followed by methanol extraction (80% v/v) to obtain an aqueous methanol extract. This extract is dissolved in water, yielding a turbid solution that undergoes sequential partitioning with organic solvents such as ethyl acetate. The aqueous fraction, rich in glucuronides, is concentrated and dried to isolate Oroxylin A-7-O-β-D-glucuronide alongside Baicalein-7-glucuronide and Chrysin-7-glucuronide.
Table 1: Yield of Oroxylin A-7-O-β-D-Glucuronide in Natural Extraction
| Fraction | Bioactive Component | Concentration Range |
|---|---|---|
| Aqueous Fraction | Oroxylin A-7-glucuronide | 0.5–8% |
| Ethyl Acetate | Oroxylin A (aglycone) | 10–15% |
The aqueous fraction typically contains 0.5–8% Oroxylin A-7-O-β-D-glucuronide, while the ethyl acetate fraction retains the aglycone form at higher concentrations (10–15%).
Characterization of Natural Extracts
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for validating the identity and purity of the isolated compound. The proton NMR spectrum of Oroxylin A-7-O-β-D-glucuronide exhibits distinct signals at δ 5.25 (d, 1H, sugar H-1) and δ 3.80 (s, 3H, Ar-OMe), confirming the glucuronide moiety and methoxy group. Mass spectrometry further corroborates the molecular weight (475.123 Da for MH+).
Chemical Synthesis from Baicalin Methyl Ester
Methylation Reaction and Optimization
A high-yield synthetic route involves the methylation of Baicalin methyl ester (7) using dimethyl sulfate in the presence of potassium carbonate. The reaction proceeds in N,N-dimethylformamide (DMF) at room temperature, achieving a 91% yield of Oroxylin A-7-O-β-D-glucuronide methyl ester (OAGME). Key steps include:
Table 2: Reaction Conditions for Chemical Synthesis
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Potassium carbonate |
| Methylating Agent | Dimethyl sulfate |
| Temperature | 20°C (room temperature) |
| Yield | 91% |
Structural Confirmation via Spectroscopic Analysis
The synthesized product is characterized by NMR, NMR, and mass spectrometry. Key NMR signals include δ 12.95 (5-OH), δ 8.19–7.73 (aromatic protons), and δ 5.25 (sugar H-1), while the mass spectrum confirms the molecular ion peak at m/z 475.123.
Comparative Analysis of Preparation Methods
Yield and Scalability
Natural extraction offers a renewable source but yields lower concentrations (0.5–8%) compared to chemical synthesis (91%). However, the latter requires specialized reagents and expertise, limiting scalability.
Table 3: Advantages and Limitations of Preparation Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Natural Extraction | 0.5–8% | Low | High |
| Chemical Synthesis | 91% | High | Moderate |
Q & A
Q. How can Oroxylin A-7-O-β-D-glucuronide be identified and quantified in plant extracts?
Methodological Answer :
- Chromatographic separation using reverse-phase HPLC with a mobile phase of methanol:0.2% acetic acid (40:60 v/v) at 280 nm is a validated method for identification and quantification .
- Mass spectrometry (MS) and NMR are critical for structural confirmation. For example, LC-MS/MS with electrospray ionization (ESI) and selected reaction monitoring (SRM) achieves high sensitivity (LOQ: 1.88–5.0 ng/mL) in pharmacokinetic studies .
- Reference standards with ≥98% purity are essential for calibration curves and method validation .
Q. What are the solubility properties of Oroxylin A-7-O-β-D-glucuronide, and how do they influence experimental design?
Methodological Answer :
- The compound is freely soluble in polar organic solvents (methanol, ethanol, DMSO) but has limited solubility in aqueous buffers. This necessitates solvent optimization for in vitro assays (e.g., using DMSO stock solutions diluted in cell culture media) .
- Solubility challenges in physiological buffers may require surfactants or cyclodextrins to enhance bioavailability in pharmacokinetic studies .
Q. How is Oroxylin A-7-O-β-D-glucuronide extracted from Scutellaria species, and what quality controls are applied?
Methodological Answer :
- Ethanol/water extraction (e.g., 70% ethanol) from Scutellaria baicalensis roots, followed by column chromatography (e.g., C18 silica) for purification .
- Quality control involves HPLC-UV/MS to confirm purity and identity, with markers like baicalin and wogonoside used for comparative analysis .
Advanced Research Questions
Q. What are the key challenges in synthesizing Oroxylin A-7-O-β-D-glucuronide, and how can they be addressed?
Methodological Answer :
- Direct oxidation of glucoside precursors often fails due to substrate degradation. Alternative routes involve phase-transfer catalysis with methylene chloride and alkali metal hydroxides to stabilize intermediates .
- Anomerization (e.g., using SnCl₄) can improve yields of β-D-glucuronide isomers during glycosidation reactions .
Q. How does Oroxylin A-7-O-β-D-glucuronide interact with metabolic enzymes in vivo?
Methodological Answer :
- Glucuronidation : The compound is a metabolite of oroxylin A via UDP-glucuronosyltransferase (UGT) enzymes. Its plasma clearance involves enterohepatic recirculation , detected via LC-MS/MS in rat and dog models .
- Inhibition studies : It competitively inhibits prolyl oligopeptidase (POP) (34% inhibition at 100 μM) and binds to α-hemolysin, suggesting dual pharmacological roles .
Q. What methodological strategies resolve data contradictions in its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
Methodological Answer :
- Interspecies variability : PK parameters differ between rats (t₁/₂: ~2–4 hr) and dogs (t₁/₂: ~6–8 hr). Use allometric scaling and species-specific enzyme activity assays to reconcile discrepancies .
- Matrix effects : Plasma protein binding (>90%) may reduce free drug levels. Microdialysis or ultrafiltration can improve accuracy in PD studies .
Q. How is Oroxylin A-7-O-β-D-glucuronide validated as a quality marker for traditional Chinese medicine (TCM)?
Methodological Answer :
- Multidimensional analysis : Combine UPLC-Q-TOF-MS for metabolite profiling, artificial neural networks for pattern recognition, and molecular docking to confirm binding affinity to POP and α-hemolysin .
- Batch consistency : Quantify alongside baicalin and wogonoside in Scutellaria extracts using validated HPLC methods (RSD <3% for precision) .
Methodological Optimization
Q. What analytical techniques improve sensitivity in detecting low-concentration metabolites?
Methodological Answer :
Q. How can stability issues during storage and handling be mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
